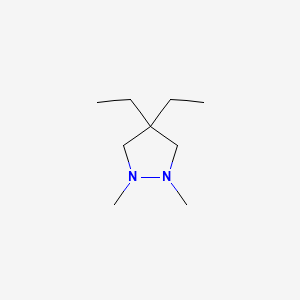
Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- is an organic compound with the molecular formula C9H20N2 and a molecular weight of 156.2685. This compound belongs to the class of pyrazolidines, which are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The “trans-” designation indicates the specific geometric configuration of the substituents on the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- typically involves the reaction of appropriate diethyl and dimethyl substituted hydrazines with suitable carbonyl compounds. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reactants used.
Industrial Production Methods
Industrial production of Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Nucleophiles: Nucleophiles like halides, amines, and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted pyrazolidines depending on the nucleophile used.
Scientific Research Applications
Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazolidine, 1,2-diethyl-: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
Pyrazolidine, 1,2-dimethyl-: Another related compound with different substituents, affecting its reactivity and applications.
Uniqueness
Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- is unique due to its specific geometric configuration and the presence of both diethyl and dimethyl substituents. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
53779-87-6 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
4,4-diethyl-1,2-dimethylpyrazolidine |
InChI |
InChI=1S/C9H20N2/c1-5-9(6-2)7-10(3)11(4)8-9/h5-8H2,1-4H3 |
InChI Key |
SAWDBFIYXUOZCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(N(C1)C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















